molecular formula C9H7BrO3 B115002 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde CAS No. 115787-50-3

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Cat. No. B115002
M. Wt: 243.05 g/mol
InChI Key: LPSGRBXPXIPMPF-UHFFFAOYSA-N
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Description

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a chemical compound that is used in scientific research . It exhibits diverse properties and finds applications in various fields, including medicinal chemistry, material science, and biological studies.


Synthesis Analysis

The synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde involves a process for the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . This process includes benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate .


Molecular Structure Analysis

The molecular formula of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is C10H9BrO4 . It contains 37 atoms, including 15 Hydrogen atoms, 17 Carbon atoms, 4 Oxygen atoms, and 1 Bromine atom .


Chemical Reactions Analysis

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde can be used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of a library of bis(phenylimino dihydrothiazolyl-2-H-chromene) derivatives via a one-pot, three-component approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde include a density of 1.6±0.1 g/cm3, a boiling point of 390.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.5±3.0 kJ/mol and a flash point of 189.8±25.1 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde and similar aromatic aldehydes are valuable intermediates in organic synthesis. They can be utilized for the synthesis of various heterocycles, such as isoxazolone derivatives, and undergo several chemical transformations. These intermediates are part of multi-component reactions, catalyzed by commonly available bases like K2CO3, which are inexpensive and safe. This synthesis method is environmentally friendly and yields a range of aromatic and heteroaromatic aldehydes with different substituents, offering good to very good yields (Laroum et al., 2019).

Role in Adhesive Systems

Derivatives of compounds similar to 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, like 5‐Hydroxymethylfurfural (HMF), are considered key renewable reactants in adhesive systems. Industries such as wood and foundry, which heavily rely on fossil-based binders, are exploring these derivatives as alternatives. These derivatives exhibit high application potential in alternative adhesives, although further research is required to improve performance and economic viability (Thoma et al., 2020).

Catalytic Oxidation in Lignin Processing

The catalytic oxidation of lignins into aromatic aldehydes, like vanillin, is significantly influenced by the nature of the lignin and the oxidant, temperature, and mass transfer. Properly organized processes of catalytic oxidation of various lignins can yield high selectivity in aromatic aldehydes like vanillin and syringaldehyde. This process highlights the importance of understanding the mechanisms involved and the need for research to decrease the consumption of oxygen and alkali in the process (Tarabanko & Tarabanko, 2017).

Biomedical and Pharmaceutical Potential

Derivatives of compounds similar to 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, like p-hydroxybenzaldehyde, are isolated from marine organisms like Laurencia papillosa. These compounds demonstrate significant and selective in vitro antimalarial activity. The majority of the isolates from such studies exhibit promising potential for the development of new antimalarial agents and lead compounds, emphasizing the importance of these compounds in drug discovery (Wright et al., 1996).

Safety And Hazards

While specific safety and hazard information for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is not available, bromoacetyl compounds can cause burns by all exposure routes . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSGRBXPXIPMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449317
Record name 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

CAS RN

115787-50-3
Record name 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115787-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Chen, Y Tang, Y Li, M Huang, X Ma, L Wang… - Biosensors and …, 2023 - Elsevier
Ovarian cancer is a gynecologic malignancy with high mortality. The main reason is that it is detected at an advanced stage due to a lack of early diagnosis and treatment. Therefore, it is …
Number of citations: 1 www.sciencedirect.com
J Liu, D Zhou, X Jia, L Huang, X Li, ASC Chan - Tetrahedron: Asymmetry, 2008 - Elsevier
(R)-Salmeterol was synthesized in eight steps with salicaldehyde as the starting material. The key chiral intermediate, alcohol 5, was prepared via Rh-catalyzed asymmetric transfer …
Number of citations: 43 www.sciencedirect.com

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